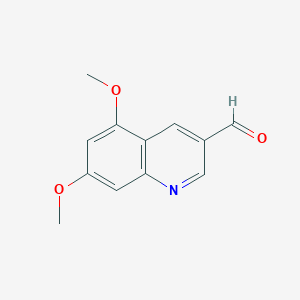

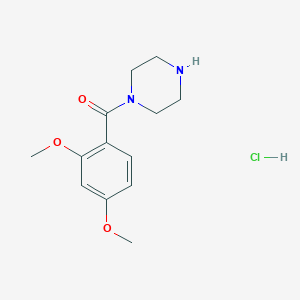

![molecular formula C14H14ClNO B1419504 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine CAS No. 946727-01-1](/img/structure/B1419504.png)

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine

Overview

Description

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine, also known as 3-Cl-NOP, is a synthetic small molecule that has been widely studied for its potential applications in scientific research. It is a member of the pyrrolidine family, which is a class of compounds containing a five-membered ring of nitrogen and carbon atoms. 3-Cl-NOP has several unique properties that make it particularly attractive for use in scientific research, including its ability to interact with a variety of proteins, its low toxicity, and its solubility in a range of solvents.

Scientific Research Applications

Synthesis and Antimicrobial Screening : A study by Jain, Nagda, and Talesara (2006) describes the synthesis of novel azaimidoxy compounds, including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, through diazotization reactions. These compounds have been evaluated for their antimicrobial activities, highlighting their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Cyclometallation Reactions : Ford, Sinn, and Woodward (1995) investigated the regioselectivity in cyclometallation reactions of 2-(2'-naphthyl)pyridine. This study is relevant to understanding the reactivity of compounds similar to 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine (Ford, Sinn, & Woodward, 1995).

Organocatalysis : Syu, Kao, and Lin (2010) developed a new type of organocatalyst bearing a pyrrolidine and a sulfone moiety for the direct asymmetric Michael reaction of cyclohexanone and nitroolefins, a process relevant for the synthesis of compounds like 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine (Syu, Kao, & Lin, 2010).

Conducting Polymers Synthesis : Sotzing et al. (1996) described the synthesis of derivatized bis(pyrrol-2-yl) arylenes, which is important in understanding the chemical behavior and applications of pyrrolidine derivatives in the field of conducting polymers (Sotzing et al., 1996).

NMR Spectroscopy in Organocatalysis : Yan-fang (2008) conducted a study involving 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, an organocatalyst, and provided complete NMR assignments for a derivative, which is crucial for understanding the catalytic mechanism of such compounds (Yan-fang, 2008).

Synthesis of Cobalt(III) Complexes : Amirnasr, Fadaee, and Mereiter (2011) synthesized cobalt(III) complexes with Schiff bases derived from 2-hydroxynaphthaldehyde and monodentate amine ligands, including pyrrolidine. This research is significant in coordination chemistry and potential applications in catalysis (Amirnasr, Fadaee, & Mereiter, 2011).

Electron Transfer in Photophysical Studies : Lukas et al. (2002) prepared a green chromophore, 1,7-bis(pyrrolidin-1-yl)-3,4:9,10-perylene-bis(dicarboximide), which exhibits properties similar to chlorophyll a. The study of such compounds helps in understanding electron transfer mechanisms in biomimetic systems (Lukas et al., 2002).

Enantioselective Fluorocyclization : Wang et al. (2020) discussed the enantioselective construction of tertiary fluoride stereocenters by organocatalytic fluorocyclization, a process relevant to the synthesis and study of fluorinated pyrrolidine derivatives (Wang et al., 2020).

properties

IUPAC Name |

3-(4-chloronaphthalen-1-yl)oxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c15-13-5-6-14(17-10-7-8-16-9-10)12-4-2-1-3-11(12)13/h1-6,10,16H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJALOLCXDZSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)

![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)

![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419430.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)

![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)